1-Propanone-2,2-d2,1-phenyl-

Description

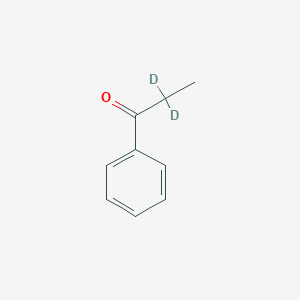

Structure

3D Structure

Properties

IUPAC Name |

2,2-dideuterio-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3/i2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIOVPPHQSLHCZ-CBTSVUPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 1 Propanone 2,2 D2,1 Phenyl

Direct Deuteration Approaches for Alpha-Proton Exchange

Direct deuteration methods involve the exchange of the α-protons of a ketone with deuterium (B1214612) from a deuterium source, typically deuterium oxide (D₂O). This approach is often favored for its atom economy and straightforward execution.

Acid-Catalyzed Deuteration Methods

Acid-catalyzed deuteration proceeds through an enol intermediate. In the presence of a deuterated acid, the carbonyl oxygen is protonated (or deuterated), facilitating the tautomerization to an enol. The enol's double bond is then deuterated, and subsequent tautomerization back to the keto form yields the α-deuterated ketone. This cycle can be repeated to achieve higher levels of deuterium incorporation. rsc.org

Strong acids are often employed to mediate this exchange. rsc.org For instance, a superacid-catalyzed protocol using [Ph₃C]⁺[B(C₆F₅)₄]⁻ as a pre-catalyst to generate the superacidic species [D]⁺[B(C₆F₅)₄]⁻ in situ with D₂O has been shown to be highly efficient for the α-deuteration of a variety of ketones. rsc.org This method boasts high deuteration efficiency (up to 99%) and broad substrate scope. rsc.org While specific data for 1-Propanone-1-phenyl- is not always detailed, the general principles apply. The reaction of propiophenone (B1677668) with aqueous DCl is a typical example of this process. missouri.edu

Table 1: Examples of Acid-Catalyzed Deuteration of Ketones

| Catalyst System | Deuterium Source | General Yield | Deuterium Incorporation | Reference |

|---|---|---|---|---|

| [Ph₃C]⁺[B(C₆F₅)₄]⁻ | D₂O | 55-95% | Up to 99% | rsc.org |

Base-Catalyzed Deuteration Methods

Base-catalyzed deuteration occurs via an enolate intermediate. A base abstracts an α-proton to form a resonance-stabilized enolate, which is then deuterated by a deuterium source like D₂O. nih.gov This method is widely used due to its simplicity. unam.mx For propiophenone, using a base such as sodium deuteroxide (NaOD) in D₂O leads to the formation of 1-Propanone-2,2-d2,1-phenyl-. missouri.edu The efficiency of this exchange can be high, often requiring multiple cycles for complete deuteration. unam.mx Organobases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have also been shown to be effective for the deuteration of the methyl group in aryl methyl ketones. mdpi.com Pyrrolidine has also been used as a catalyst for the H/D exchange of carbonyl compounds with D₂O as the deuterium source. nih.gov

Table 2: Base-Catalyzed Deuteration Approaches

| Base | Deuterium Source | Key Feature | Reference |

|---|---|---|---|

| NaOD | D₂O | Forms enolate intermediate | missouri.edu |

| DBU | Not specified | Effective for aryl methyl ketones | mdpi.com |

Transition Metal-Mediated Deuteration for Site-Selective Incorporation

Transition metal catalysts offer a powerful alternative for site-selective deuterium incorporation. rsc.org These methods can operate under milder conditions and often exhibit high selectivity. Various transition metals, including rhodium and iridium, have been utilized for the α-deuteration of ketones. nih.govnih.gov

For example, iridium(III)-bipyridonate complexes can catalyze the hydrogen isotope exchange of alcohols, which proceeds through a ketone intermediate. nih.gov The mechanism involves the dehydrogenation of an alcohol to a ketone, followed by the exchange of iridium-hydride to iridium-deuteride with D₂O, and subsequent reduction of the ketone to the α-deuterated alcohol. nih.gov While this is for alcohols, the intermediacy of the ketone is key. Rhodium complexes have also been shown to be active catalysts for H/D exchange reactions. researchgate.net Copper-catalyzed deacylative deuteration of alkyl groups using a methylketone as a traceless activating group has also been reported, using D₂O as the deuterium source. nih.gov

Table 3: Transition Metal-Mediated Deuteration Strategies

| Metal Catalyst | Deuterium Source | Substrate Type | Key Feature | Reference |

|---|---|---|---|---|

| Iridium(III)-bipyridonate | D₂O | Alcohols | Proceeds via ketone intermediate | nih.gov |

| Rhodium complexes | D₂ gas | Ketones | One-pot, two-step reaction | researchgate.net |

Enzymatic Approaches for Deuterium Incorporation (where applicable to ketone functional groups)

Enzymatic methods for deuterium incorporation are gaining traction due to their high selectivity and mild reaction conditions. Ene reductases, for example, have been used for the asymmetric monoreduction of α,β-dicarbonyls to α-hydroxy carbonyls. semanticscholar.org Mechanistic studies using a deuterated buffer showed significant deuterium incorporation at the benzylic carbon, indicating that the proton is incorporated from the solvent. semanticscholar.org While not a direct deuteration of a simple ketone, this demonstrates the principle of enzymatic C-D bond formation at a carbon adjacent to a carbonyl group.

Precursor-Based Synthesis and Deuterium Incorporation Pathways

An alternative to direct deuteration is the synthesis of the target molecule from already deuterated starting materials.

Synthesis from Deuterated Methylamine (B109427) or Related Deuterated Amine Reagents

While the direct synthesis of 1-Propanone-2,2-d2,1-phenyl- from deuterated methylamine is not a standard route, related deuterated amine reagents are crucial in the synthesis of other deuterated compounds. For instance, deuterated methylamine hydrochloride (CD₃NH₂·HCl) is a commercially available reagent used as a building block for various chemical compounds. isotope.comresearchgate.net A practical synthesis of deuterated methylamine and dimethylamine (B145610) has been developed, highlighting their importance as intermediates in the preparation of deuterated drugs. semanticscholar.org These methods typically involve the use of a deuterated methylation reagent like TsOCD₃. semanticscholar.org

Although not directly applicable to the synthesis of 1-Propanone-2,2-d2,1-phenyl-, the principle of using deuterated building blocks is a fundamental strategy in isotopic labeling. For example, deuterated 3-piperidinopropiophenones have been synthesized using deuterated paraformaldehyde in a Mannich reaction with the corresponding propiophenone derivatives. google.com

Synthesis from Deuterated Acetic Acid Derivatives or Related Carboxylic Acids

One common approach to synthesizing deuterated ketones is through the use of deuterated carboxylic acid precursors. For 1-Propanone-2,2-d2,1-phenyl-, this would typically involve a deuterated propionic acid derivative. A general sequence for synthesizing 2,2-D2-3-phenylpropionic acid, a related compound, has been described, which can be adapted. upb.ro This multi-step process starts with the reduction of an ester, methyl phenylacetate, using a powerful deuterating agent like lithium aluminum deuteride (B1239839) (LiAlD₄) to produce 1,1-D2-2-phenylethanol. upb.ro

This deuterated alcohol can then be converted to the corresponding bromide, 1,1-D2-2-phenylethylbromide, using a reagent such as phosphorus tribromide. upb.ro Subsequent reaction of the deuterated bromide with a cyanide source, followed by hydrolysis, can yield the desired deuterated carboxylic acid. upb.ro To obtain the target ketone, 1-Propanone-2,2-d2,1-phenyl-, one could envision a Friedel-Crafts acylation of benzene (B151609) with a suitable 2,2-dideuterated propanoyl halide or anhydride, derived from a deuterated propionic acid. The efficiency of this method hinges on the purity of the deuterating agent and the careful control of each reaction step to prevent loss of deuterium. upb.ro

| Reaction Step | Reagents | Product | Typical Yield |

| Ester Reduction | Lithium aluminum deuteride (LiAlD₄), Diethyl ether | 1,1-D2-2-phenylethanol | 86% upb.ro |

| Bromination | Phosphorus tribromide (PBr₃), Benzene | 1,1-D2-2-phenylethylbromide | 69% upb.ro |

| Carboxylic Acid Synthesis | 1. Sodium cyanide (NaCN) 2. Acid Hydrolysis (H₂SO₄/H₂O) | 2,2-D2-3-phenylpropionic acid | 92% (from nitrile) upb.ro |

Electrochemical Synthesis Routes for Deuterated Ketone Analogs

Electrochemical methods offer a green and often milder alternative for synthesizing deuterated organic compounds. wiley.comorganic-chemistry.org These techniques can provide high selectivity and avoid the use of harsh chemical reagents. organic-chemistry.orgorganic-chemistry.org For the synthesis of deuterated ketone analogs, electrochemical reduction or deuteration can be employed.

One general electrochemical approach involves the deoxygenative deuteration of ketones and aldehydes in an undivided cell. wiley.com This method uses a zinc bar as the anode and a graphite (B72142) felt as the cathode, with a protic acid like DCl in D₂O serving as the deuterium source. wiley.com While this method typically reduces the carbonyl group completely, modifications could potentially allow for α-deuteration.

A more direct route is the organocatalyzed α-deuteration of ketones using D₂O as the deuterium source under mild, metal-free electrochemical conditions. researchgate.net This approach has been shown to achieve excellent deuterium incorporation (90-97%) in a variety of ketones. researchgate.net The reaction proceeds via the generation of a base at the cathode, which facilitates the hydrogen-deuterium exchange at the α-position of the ketone. researchgate.net Another strategy involves the electrochemical reduction of carbonyl compounds to alcohols, where the use of D₂O as the solvent leads to the formation of α-deuterated alcohols. organic-chemistry.orgorganic-chemistry.org These alcohols could then be oxidized back to the corresponding deuterated ketones.

| Electrochemical Method | Key Features | Deuterium Source | Potential Application for 1-Propanone-2,2-d2,1-phenyl- |

| Deoxygenative Deuteration | Uses Zn anode, graphite cathode; mild conditions. wiley.com | DCl in D₂O wiley.com | Adaptation needed to target α-position without full reduction. |

| Organocatalyzed α-Deuteration | Metal-free, two-electrode setup. researchgate.net | D₂O researchgate.net | Direct deuteration of propiophenone at the α-position. |

| Reductive Deuteration to Alcohol | Undivided cell, Pt or Sn electrodes. organic-chemistry.orgorganic-chemistry.org | D₂O organic-chemistry.orgorganic-chemistry.org | Two-step process: reduction to alcohol, then oxidation to ketone. |

Routes Involving Deuterated Nitropropene Intermediates (Adapted from 1-phenyl-2-nitropropene)

The synthesis of ketones from nitroalkenes is a well-established transformation, often proceeding through a modified Nef reaction. youtube.com Adapting this to produce a deuterated ketone like 1-Propanone-2,2-d2,1-phenyl- would require the synthesis of a deuterated 1-phenyl-2-nitropropene (B101151) intermediate.

The standard synthesis of 1-phenyl-2-propanone from 1-phenyl-2-nitropropene involves the reduction of the nitro group, typically with iron in the presence of an acid. youtube.com This initially forms an imine intermediate, which then hydrolyzes to the ketone. youtube.com To introduce deuterium at the 2-position, one would need to perform the hydrolysis step in a deuterated medium, such as D₂O with an acid catalyst like DCl.

Alternatively, the synthesis of the nitropropene precursor itself could be modified to incorporate deuterium. This might involve the condensation of a deuterated nitroethane with benzaldehyde. The subsequent reduction and hydrolysis would then yield the desired 1-Propanone-2,2-d2,1-phenyl-. The success of this route depends on the stability of the deuterated intermediates and the conditions of the hydrolysis step to ensure high deuterium incorporation. The preparation of the related compound isopropylhydroxylamine from 2-nitropropane (B154153) often utilizes hydrogenation with a palladium catalyst, a process that could potentially be adapted using a deuterium source. google.com

Optimization of Deuterium Labeling Efficiency and Regioselectivity at the 2,2-Positions

Achieving high deuterium incorporation specifically at the 2,2-positions of 1-Propanone-1-phenyl- requires careful optimization of reaction conditions to ensure high regioselectivity. researchgate.netresearchgate.net The protons on the carbon atom alpha to the carbonyl group (the 2-position) are acidic and can be exchanged for deuterium under basic or acidic conditions.

Organocatalysis using amines like isopropylamine (B41738) in D₂O with a deuterated acid (AcOD) has been shown to be effective for the regioselective α-deuteration of α,β-unsaturated ketones (enones). nih.gov This method could be adapted for propiophenone. The choice of catalyst and deuterium source is crucial. For instance, using [D₄]acetic acid has been reported as an effective deuterium donor for the C-deuteration of enolates. researchgate.net

The formation of an enolate or enol intermediate is key to this exchange. Base-catalyzed exchange in D₂O is a common method. The regioselectivity is controlled by the relative stability of the possible enolates. For propiophenone, the enolate formed by deprotonation at the C-2 position is more stable due to conjugation with the phenyl ring, favoring deuteration at this site. Metal-free, organocatalyzed methods using D₂O as the deuterium source are particularly attractive as they are mild and can lead to high deuterium incorporation (up to 97%) in a single operation. researchgate.net The efficiency can be further enhanced by optimizing factors such as temperature, reaction time, and the concentration of the catalyst and deuterium source. researchgate.netresearchgate.net

| Parameter | Influence on Deuteration | Example Optimization Strategy |

| Catalyst | Determines the mechanism and rate of exchange. | An organocatalyzed process with an amine in D₂O can provide high selectivity. researchgate.netnih.gov |

| Deuterium Source | Affects cost, availability, and isotopic purity. | D₂O is an economical and common source. researchgate.netnih.gov [D₄]acetic acid can also be a highly effective donor. researchgate.net |

| Solvent | Can influence catalyst activity and substrate solubility. | Polar aprotic solvents or co-solvents like acetonitrile (B52724) may be used. wiley.comgoogle.com |

| Temperature | Affects reaction rate and potential side reactions. | Mild conditions (room temperature to slightly elevated) are often preferred to maintain selectivity. wiley.comorganic-chemistry.org |

| Reaction Time | Needs to be sufficient for complete exchange without degradation. | Monitored by techniques like NMR to determine the extent of deuteration. |

Advanced Spectroscopic Characterization of 1 Propanone 2,2 D2,1 Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Quantification and Positional Assignment

NMR spectroscopy is a powerful, non-destructive technique for elucidating molecular structure. uobasrah.edu.iq For isotopically labeled compounds like 1-Propanone-2,2-d2,1-phenyl-, various NMR experiments are employed to provide a complete picture of the isotopic incorporation.

Deuterium NMR (²H NMR) for Isotopic Purity and Location

Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei, making it a definitive method for locating the isotopic labels and assessing enrichment. sigmaaldrich.com Since the chemical environments of deuterium and protium (B1232500) are nearly identical, the chemical shifts in ²H NMR are very similar to those in ¹H NMR. sigmaaldrich.com

| Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| 2 | ~2.9 - 3.0 | Broad Singlet | -CD₂- |

Proton NMR (¹H NMR) for Residual Protium Analysis and Deuterium Content Determination

While ²H NMR directly observes the deuterium, ¹H NMR is crucial for determining the extent of deuteration by quantifying the remaining, non-exchanged protons (residual protium). In the ¹H NMR spectrum of the unlabeled parent compound, propiophenone (B1677668), the two protons at the C-2 position typically appear as a quartet around 2.9-3.0 ppm, coupled to the adjacent methyl protons.

For 1-Propanone-2,2-d2,1-phenyl-, the intensity of this quartet will be significantly diminished. Any remaining signal in this region corresponds to the mono-deuterated species (1-Propanone-2-d1,1-phenyl-) or unreacted starting material. tandfonline.com By comparing the integration of this residual signal to the integration of a signal from a non-deuterated part of the molecule, such as the phenyl or methyl protons, the deuterium incorporation percentage can be accurately calculated. researchgate.net For instance, a high degree of deuteration (e.g., >98%) would be confirmed by the near-complete absence of the C-2 proton signal. upb.ro

| Assignment | Propiophenone (C₉H₁₀O) Chemical Shift (δ, ppm) | 1-Propanone-2,2-d2,1-phenyl- (C₉H₈D₂O) Chemical Shift (δ, ppm) | Comment |

|---|---|---|---|

| Phenyl-H | 7.2 - 8.0 (m) | 7.2 - 8.0 (m) | Unaffected by deuteration. Can serve as an internal reference. |

| -CH₂- (Position 2) | ~2.9 - 3.0 (q) | Signal significantly reduced or absent | Residual signal indicates incomplete deuteration. |

| -CH₃ (Position 3) | ~1.2 (t) | ~1.2 (t) | Multiplicity may simplify from a triplet to a less complex multiplet depending on residual H/D at position 2. |

Carbon-13 NMR (¹³C NMR) for Structural Confirmation with Deuterium Coupling

¹³C NMR spectroscopy provides confirmation of the carbon skeleton and offers further proof of the position of deuterium labeling. savemyexams.com The presence of deuterium has two main effects on the ¹³C NMR spectrum:

Isotope Shift: A deuterium atom causes a slight upfield shift (lower ppm value) for the carbon it is attached to (α-effect) and, to a lesser extent, for adjacent carbons (β-effect). researchgate.net

C-D Coupling: The spin-1 nucleus of deuterium couples with the ¹³C nucleus, splitting the carbon signal into a multiplet. A -CD₂- group will typically split the ¹³C signal into a 1:2:3:2:1 quintet. pitt.edu

In the ¹³C NMR spectrum of 1-Propanone-2,2-d2,1-phenyl-, the signal for the C-2 carbon would appear as a quintet and be shifted slightly upfield compared to the signal in unlabeled propiophenone. The carbonyl carbon (C-1) and methyl carbon (C-3) would also exhibit small upfield isotope shifts and potentially show evidence of smaller, long-range C-D coupling. The signals for the phenyl ring carbons would remain largely unaffected.

| Carbon Position | Propiophenone (C₉H₁₀O) Expected Shift (δ, ppm) | 1-Propanone-2,2-d2,1-phenyl- (C₉H₈D₂O) Expected Shift & Multiplicity |

|---|---|---|

| 1 (C=O) | ~200 | Slightly upfield shift, possible triplet (long-range coupling) |

| 2 (-CH₂- / -CD₂-) | ~32 | Upfield shift, quintet |

| 3 (-CH₃) | ~8 | Slightly upfield shift, possible multiplet (long-range coupling) |

| Phenyl Carbons | ~128-137 | Largely unchanged |

Mass Spectrometry (MS) for Isotopic Purity and Molecular Formula Confirmation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing direct evidence of a molecule's elemental composition and isotopic enrichment. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Precise Isotopic Composition

High-Resolution Mass Spectrometry (HRMS) measures m/z values to several decimal places, allowing for the determination of a molecule's exact mass and, consequently, its elemental formula. bioanalysis-zone.com This capability is essential for confirming the successful incorporation of deuterium, as the mass of deuterium (2.01410 u) is distinct from that of protium (1.00783 u).

HRMS can easily distinguish between the unlabeled propiophenone and its deuterated isotopologues. nih.gov Analysis of the molecular ion peak cluster allows for the calculation of isotopic purity. The relative intensities of the M⁺, (M+1)⁺, and (M+2)⁺ peaks will differ significantly from the pattern predicted by natural isotopic abundances, directly reflecting the degree of deuteration. nih.gov

| Compound | Molecular Formula | Calculated Exact Mass (u) |

|---|---|---|

| Propiophenone | C₉H₁₀O | 134.0732 |

| 1-Propanone-2,2-d2,1-phenyl- | C₉H₈D₂O | 136.0857 |

Isotope Ratio Mass Spectrometry (IRMS) for Isotopic Fingerprinting and Source Attribution

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique that measures the precise ratio of stable isotopes (e.g., D/H) in a sample with extremely high precision. caltech.eduwikipedia.org It is commonly used to determine the origin of substances by analyzing subtle variations in natural isotopic abundances that arise from geographical, chemical, or biological processes. caltech.edunih.gov

For a synthetic compound like 1-Propanone-2,2-d2,1-phenyl-, IRMS is not typically used for structural confirmation. However, it can be employed for "isotopic fingerprinting." To analyze the D/H ratio, the organic compound is quantitatively converted into hydrogen gas (H₂ and HD) via high-temperature conversion, which is then analyzed by the mass spectrometer. nih.goviaea.org This fingerprint could be used for source attribution, for example, to distinguish between different synthetic batches of the compound. If the starting materials for two different batches were sourced from different suppliers, they might possess slightly different natural D/H abundance ratios in the non-deuterated positions of the molecule (e.g., the phenyl ring). IRMS could detect these minute differences, providing a unique identifier for each batch.

Rotational Spectroscopy for Gas-Phase Structure and Conformational Analysis of Deuterated Phenylacetone

Rotational spectroscopy is a high-resolution technique that probes the quantized rotational energy levels of molecules in the gas phase. nih.gov By analyzing the absorption of microwave radiation, precise information about a molecule's geometry, including bond lengths and angles, can be determined. nih.govresearchgate.net For 1-Propanone-2,2-d2,1-phenyl-, this method is invaluable for understanding its three-dimensional structure and the dynamics of its flexible parts.

Microwave spectroscopy of 1-phenyl-2-propanone has been conducted in the 11 to 24 GHz range using a Fourier-transform microwave spectrometer. nih.govacs.org The study revealed the presence of only one conformational isomer. nih.govacs.org A significant feature of the spectrum is the splitting of rotational transitions into A- and E-torsional levels, which arises from the internal rotation of the methyl group. nih.govacs.org

This splitting provides detailed information about the torsional dynamics of the methyl rotor. For 1-phenyl-2-propanone, the fit of the E-state transitions to a "high-barrier" internal rotation Hamiltonian yielded a barrier to methyl rotation (V₃) of 238(1) cm⁻¹. nih.govacs.org This barrier height is a sensitive measure of the electronic environment and steric interactions around the methyl group. researchgate.net

| Parameter | Value |

|---|---|

| V₃ (Barrier to Methyl Rotation) | 238(1) cm⁻¹ |

| θa (Rotor-axis Angle) | 87.7(5)° |

| θb (Rotor-axis Angle) | 50.0(5)° |

| θc (Rotor-axis Angle) | 40.0(5)° |

The data in this table is for the non-deuterated isotopologue, 1-phenyl-2-propanone, as reported in studies by Tubergen et al. nih.govacs.org

The moments of inertia are fundamental properties derived from the rotational spectrum, and they are directly related to the mass distribution and geometry of the molecule. nih.gov For 1-phenyl-2-propanone, the moments of inertia were crucial in assigning the observed spectrum to its lowest energy conformation. nih.govacs.org

The introduction of two deuterium atoms at the 2-position in 1-Propanone-2,2-d2,1-phenyl- will cause a predictable increase in the molecule's total mass and a change in its mass distribution. This will lead to an increase in the principal moments of inertia (Iₐ, Iₑ, Iₑ). Consequently, the rotational constants (A, B, C), which are inversely proportional to the moments of inertia, will decrease. This shift in rotational constants is a key signature of isotopic substitution and can be used to precisely locate the position of the substituted atoms if the parent structure is known. nih.gov

Ab initio calculations (MP2/6-31G**) were used to model the structure of 1-phenyl-2-propanone, and the calculated moments of inertia from this model were instrumental in assigning the experimental spectrum. nih.govacs.org A similar theoretical approach for 1-Propanone-2,2-d2,1-phenyl- would predict the moments of inertia and guide the analysis of its rotational spectrum.

| Compound | Iₐ (u·Å²) | Iₑ (u·Å²) | Iₑ (u·Å²) |

|---|---|---|---|

| 1-Phenyl-2-propanone | Calculated Value | Calculated Value | Calculated Value |

| 1-Propanone-2,2-d2,1-phenyl- | Increased | Increased | Increased |

This table illustrates the theoretical effect of deuteration. Specific values for 1-phenyl-2-propanone can be obtained from ab initio calculations as described in the literature. nih.govacs.org

Vibrational Spectroscopy (IR, Raman) for Deuterium-Induced Band Shifts and Functional Group Identification

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. msu.edu These techniques are complementary and provide a molecular fingerprint, allowing for the identification of functional groups and the study of bonding characteristics. rsc.org In the context of 1-Propanone-2,2-d2,1-phenyl-, the primary interest lies in the predictable shifts in vibrational frequencies upon deuterium substitution.

The substitution of a hydrogen atom with a heavier deuterium atom leads to a noticeable decrease in the frequency of the corresponding vibrational mode. libretexts.org This is because the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. msu.edu For a C-H bond being replaced by a C-D bond, the frequency is expected to decrease by a factor of approximately √2. msu.edulibretexts.org This isotopic shift is a powerful tool for assigning specific vibrational bands to particular functional groups. libretexts.org

In 1-Propanone-2,2-d2,1-phenyl-, the deuteration at the methylene (B1212753) (-CH₂-) group adjacent to the carbonyl function will significantly alter the vibrational spectrum compared to the non-deuterated parent molecule. The C-H stretching and bending vibrations of this group will be replaced by C-D stretching and bending vibrations at lower frequencies.

For instance, the C-H stretching vibrations typically appear in the 2850-3000 cm⁻¹ region of the IR and Raman spectra. Upon deuteration, the corresponding C-D stretching vibrations are expected to shift to approximately 2100-2200 cm⁻¹. This clear shift helps to unambiguously identify the vibrations associated with the methylene group and can simplify complex regions of the spectrum by removing overlapping C-H bands. biocrick.com

Similarly, the CH₂ bending (scissoring) vibration, typically observed around 1450 cm⁻¹, will shift to a lower frequency for the CD₂ group. This aids in the detailed assignment of the fingerprint region of the spectrum (below 1500 cm⁻¹). The carbonyl (C=O) stretching frequency, usually a strong band around 1715 cm⁻¹ for aliphatic ketones, is not expected to shift significantly upon deuteration at the α-carbon, as it is not directly involved in the isotopic substitution. msu.edu However, subtle electronic effects transmitted through the sigma bonds could lead to a minor, often negligible, frequency shift.

| Vibrational Mode | Typical Frequency Range (C-H) | Predicted Frequency Range (C-D) |

|---|---|---|

| Stretching (ν) | ~2850-2960 cm⁻¹ | ~2100-2200 cm⁻¹ |

| Bending/Scissoring (δ) | ~1450 cm⁻¹ | Lower frequency (e.g., ~1000-1200 cm⁻¹) |

The predicted frequency ranges are based on the general principles of isotopic substitution in vibrational spectroscopy. msu.edulibretexts.org

Kinetic Isotope Effect Kie Studies with 1 Propanone 2,2 D2,1 Phenyl

Theoretical Framework of Deuterium (B1214612) Kinetic Isotope Effects

Zero-Point Energy Differences and Transition State Theory

The theoretical basis of the kinetic isotope effect is rooted in the principles of quantum mechanics and transition state theory. sustainability-directory.comnumberanalytics.com A chemical bond vibrates with a certain frequency, and even at absolute zero, it possesses a minimum amount of vibrational energy known as the zero-point energy (ZPE). numberanalytics.comopenochem.org The ZPE is dependent on the mass of the atoms forming the bond; a bond involving a heavier isotope like deuterium will have a lower vibrational frequency and, consequently, a lower ZPE compared to the corresponding bond with a lighter isotope like hydrogen. faccts.deopenochem.org

According to transition state theory, a reaction proceeds through a high-energy transition state, and the rate is determined by the activation energy required to reach this state. sustainability-directory.com When a C-H bond is cleaved in the rate-determining step, the vibrational motion of this bond is converted into translational motion along the reaction coordinate. gmu.edu In the transition state, the bond is partially broken, leading to a change in its vibrational energy. The difference in ZPE between the C-H and C-D bonds in the ground state is often greater than in the transition state. sustainability-directory.com This results in a higher activation energy for the C-D bond cleavage compared to the C-H bond, making the reaction slower for the deuterated compound. openochem.orgpsgcas.ac.in This difference in reaction rates is what is measured as the kinetic isotope effect. libretexts.org

Primary and Secondary Isotope Effects

Kinetic isotope effects are categorized as either primary or secondary, depending on the location of the isotopic substitution relative to the bond being broken or formed in the rate-determining step of the reaction. gmu.eduslideshare.net

Primary Kinetic Isotope Effect (PKIE): A primary KIE occurs when the bond to the isotopically labeled atom is cleaved or formed during the rate-determining step. gmu.eduslideshare.net For deuterium substitution, this is denoted as kH/kD, where kH and kD are the rate constants for the hydrogen- and deuterium-containing reactants, respectively. A normal primary KIE for C-H bond cleavage typically has a value greater than 1, often in the range of 5 to 7, indicating that the C-H bond is broken more easily than the C-D bond. psgcas.ac.incsbsju.edu

Secondary Kinetic Isotope Effect (SKIE): A secondary KIE is observed when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. gmu.eduslideshare.net These effects are generally smaller than primary KIEs but provide valuable information about changes in the electronic environment or hybridization of the atom bearing the isotope during the reaction. escholarship.orgprinceton.edu

Primary Deuterium Kinetic Isotope Effects in Reactions Involving the C2-D Bond

In reactions where the C2-D bond of 1-Propanone-2,2-d2,1-phenyl- is broken in the rate-determining step, a significant primary kinetic isotope effect is expected. The magnitude of this effect can provide insights into the structure of the transition state. For example, a more symmetric transition state, where the hydrogen is equally shared between the donor and acceptor, tends to exhibit a larger KIE. psgcas.ac.in Conversely, an "early" or "late" transition state, where the bond is only slightly or almost completely broken, will show a smaller KIE. princeton.edu

| Reaction Type | Typical kH/kD Range | Implication for 1-Propanone-2,2-d2,1-phenyl- |

| C-H/C-D Bond Cleavage | 5 - 8 | The reaction rate will be significantly slower for the deuterated compound, confirming C2-H bond cleavage in the rate-determining step. |

| Non-linear H-transfer | 2.5 - 3.5 princeton.edu | Indicates a bent transition state geometry for the hydrogen transfer from the C2 position. |

Secondary Deuterium Kinetic Isotope Effects Associated with the C2-Position

Secondary KIEs are observed when the C2-deuteriums in 1-Propanone-2,2-d2,1-phenyl- are not directly involved in bond cleavage but are located at or near a reaction center that undergoes a change in hybridization or electronic structure. psgcas.ac.inresearchgate.net These effects are further classified as alpha (α) or beta (β) secondary KIEs. gmu.edu

Beta-Secondary Isotope Effects in Adjacent Systems

A beta-secondary KIE is observed when the isotopic substitution is on a carbon atom adjacent (beta) to the reaction center. youtube.com For 1-Propanone-2,2-d2,1-phenyl-, this would occur in reactions where the primary chemical change happens at the C1 (carbonyl) or phenyl group, and the deuteriums at C2 influence the reaction rate. These effects are often explained by hyperconjugation, where the C-H (or C-D) sigma bonds interact with an adjacent empty or partially filled p-orbital. youtube.com

The stability provided by hyperconjugation is generally greater for C-H bonds than for C-D bonds. youtube.com If the transition state involves the development of a positive charge (carbocation) at an adjacent atom, the C-H bonds at the beta position can better stabilize this charge through hyperconjugation, leading to a faster reaction for the non-deuterated compound and a normal beta-secondary KIE (kH/kD > 1). gmu.edu The magnitude of these effects is typically in the range of 1.15 to 1.3 per deuterium atom. wikipedia.org The interpretation of β-secondary KIEs can sometimes be complex, as they can be influenced by factors such as the polarity of the reaction medium. acs.org

| Reaction at Adjacent Center | Type of β-SKIE | Typical kH/kD per D | Implication for 1-Propanone-2,2-d2,1-phenyl- |

| Formation of carbocation at C1 | Normal | ~1.15 - 1.3 wikipedia.org | The deuterated compound would react slower due to weaker hyperconjugative stabilization from the C2-D bonds. |

Experimental Determination and Mechanistic Interpretation of KIEs for Reactions of 1-Propanone-2,2-d2,1-phenyl-

The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry for elucidating reaction mechanisms. wikipedia.orggmu.edu It is defined as the ratio of the rate constant of a reaction with a lighter isotope (kL) to that with a heavier isotope (kH) (kL/kH). wikipedia.org By substituting hydrogen atoms with deuterium at specific positions in a reactant molecule, such as in 1-propanone-2,2-d2,1-phenyl-, chemists can gain insight into the transition state of the rate-determining step. gmu.eduresearchgate.net This section focuses on the experimental determination and mechanistic interpretation of KIEs for reactions involving this deuterated ketone.

The magnitude of the KIE provides valuable information about bond-breaking and bond-forming events in the transition state. gmu.edu A primary kinetic isotope effect (PKIE) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. gmu.eduresearchgate.net For C-H/C-D bonds, PKIE values are typically greater than 1, often in the range of 2 to 7, because the heavier C-D bond has a lower zero-point energy and requires more energy to break. libretexts.orgresearchgate.net Conversely, a secondary kinetic isotope effect (SKIE) occurs when the isotopically substituted bond is not directly involved in bond breaking or formation. wikipedia.orggmu.edu SKIEs are generally smaller and can be either normal (kH/kD > 1) or inverse (kH/kD < 1), providing information about changes in hybridization at the labeled carbon. wikipedia.orgresearchgate.net

Experimental Determination of KIEs

The experimental determination of KIEs for reactions of 1-propanone-2,2-d2,1-phenyl- typically involves comparing its reaction rate with that of its non-deuterated counterpart, 1-phenyl-1-propanone. This can be achieved through non-competitive or competitive experiments. wiley.com

In non-competitive experiments , the reactions of the deuterated and non-deuterated compounds are run in separate but identical setups. The rate constants (kH and kD) are determined independently, and the KIE is calculated as their ratio.

Competitive experiments involve reacting a mixture of the deuterated and non-deuterated starting materials. The relative amounts of the products or the remaining reactants are analyzed at a certain reaction conversion to determine the KIE. This method often provides more accurate results as it minimizes the effects of variations in reaction conditions. cdnsciencepub.com

An example of a reaction studied using 1-propanone-2,2-d2,1-phenyl- is the gold-catalyzed hydration of alkynes. In a study on the hydration of 1-phenylpropyne, the kinetic isotope effect for the introduction of hydrogen to the carbon atom was found to be in the range of 4–6. rsc.org This significant primary KIE suggests that the C-H (or C-D) bond formation is part of the rate-determining step. rsc.org

Below is a hypothetical data table illustrating the kind of results that might be obtained from such an experiment.

| Reactant | Rate Constant (k, s⁻¹) | Kinetic Isotope Effect (kH/kD) |

|---|---|---|

| 1-Phenyl-1-propanone (H) | 2.4 x 10⁻⁴ | 6.0 |

| 1-Propanone-2,2-d2,1-phenyl- (D) | 4.0 x 10⁻⁵ |

Mechanistic Interpretation of KIEs

The interpretation of the KIE value is crucial for understanding the reaction mechanism.

Primary Kinetic Isotope Effect (PKIE): A large PKIE (typically > 2) for reactions of 1-propanone-2,2-d2,1-phenyl- indicates that the C-H bond at the α-position (C2) is being cleaved in the rate-determining step. gmu.edu This is characteristic of reactions where an α-proton is abstracted, such as in base-catalyzed enolization or certain oxidation reactions. The magnitude of the PKIE can also provide information about the symmetry of the transition state.

Secondary Kinetic Isotope Effect (SKIE): If the KIE is close to 1, it suggests that the C-H bond at the α-position is not significantly involved in the rate-determining step. wiley.com However, small deviations from unity can still provide valuable mechanistic information.

Normal SKIE (kH/kD > 1): A normal SKIE is often observed when the hybridization of the α-carbon changes from sp³ to sp² in the transition state. wikipedia.org This is because the out-of-plane bending vibrations are less restricted in the sp²-hybridized transition state, leading to a smaller difference in zero-point energy between the C-H and C-D bonds compared to the sp³-hybridized reactant.

Inverse SKIE (kH/kD < 1): An inverse SKIE typically indicates a change in hybridization from sp² to sp³ in the rate-determining step. wikipedia.orgresearchgate.net

For instance, in the gold-catalyzed hydration of 1-phenylpropyne, the observed KIE of ~4-6 strongly supports a mechanism where the protonation of an intermediate at the carbon atom is the rate-limiting step. rsc.org

Another example is the use of KIEs to distinguish between SN1 and SN2 reaction mechanisms. While not directly involving 1-propanone-2,2-d2,1-phenyl-, the principles are applicable. A significant secondary α-deuterium KIE is often a marker for an SN1 mechanism, while smaller or inverse KIEs are typical for SN2 reactions. cdnsciencepub.com

The following interactive table presents hypothetical KIE values for different proposed mechanisms for a reaction involving 1-propanone-2,2-d2,1-phenyl-.

| Proposed Mechanism | Expected KIE (kH/kD) | Interpretation |

|---|---|---|

| Rate-determining α-proton abstraction | 4.0 - 7.0 | Primary KIE; C-H bond cleavage is rate-limiting. |

| Nucleophilic attack at the carbonyl carbon (sp² to sp³ change) | 0.8 - 0.95 | Inverse secondary KIE; hybridization change at the α-carbon is not the primary factor, but the carbonyl carbon change influences the adjacent C-H/D bonds. |

| Rate-determining step does not involve the α-carbon | ~1.0 | No significant isotope effect; the α-C-H/D bond is not involved in the transition state. |

Mechanistic Elucidation of Organic Reactions Utilizing 1 Propanone 2,2 D2,1 Phenyl As a Probe

Probing Reaction Pathways and Rate-Determining Steps

The substitution of hydrogen with deuterium (B1214612) can lead to a change in the reaction rate, an observation known as the kinetic isotope effect (KIE). wikipedia.orglibretexts.org This effect is a cornerstone of mechanistic investigation, providing critical information about which bonds are broken or formed in the rate-determining step of a reaction. wikipedia.org

A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step. wikipedia.org The magnitude of the deuterium KIE (kH/kD) is typically between 1 and 8, a significant and readily measurable effect stemming from the doubling of the atomic mass. libretexts.org In contrast, a secondary KIE arises when the bond to the isotope is not broken but its environment changes during the rate-determining step. wikipedia.org These effects are generally smaller but can still provide valuable mechanistic clues. wikipedia.orgcdnsciencepub.com

For instance, in the context of 1-Propanone-2,2-d2,1-phenyl-, a reaction involving the cleavage of a C-D bond at the α-position in the rate-determining step would exhibit a significant primary KIE. Conversely, if the reaction proceeds without breaking the C-D bond in the slow step, a much smaller or negligible KIE would be expected. This allows chemists to distinguish between different potential reaction pathways.

Table 1: Representative Kinetic Isotope Effects in Organic Reactions

| Reaction Type | Substrate | kH/kD | Interpretation |

| E2 Elimination | 2-Arylethylammonium Salts | ~7 | C-H bond cleavage in the rate-determining step. cdnsciencepub.com |

| S | Benzyldimethylphenylammonium Ion | 1.179 | Significant steric relief in the transition state. cdnsciencepub.com |

| Thermal Isomerization | Bicyclo[4.2.0]oct-7-ene | 1.17 | Small secondary KIE, ruling out a rate-determining researchgate.netopenmopac.net hydrogen shift. iitd.ac.in |

Characterization of Transition State Geometries and Energetics

The magnitude of the KIE can also offer insights into the geometry and energetics of the transition state. uou.ac.in According to Hammond's postulate, the structure of the transition state will more closely resemble the species (reactant, intermediate, or product) to which it is closer in energy. uou.ac.in By combining experimental KIE data with computational modeling, such as Density Functional Theory (DFT) calculations, a more detailed picture of the transition state can be constructed. rsc.org

For reactions involving 1-Propanone-2,2-d2,1-phenyl-, the observed KIE can help to define the extent of bond breaking and bond making at the transition state. A large primary KIE suggests a transition state where the C-D bond is significantly weakened. Conversely, a small secondary KIE might indicate changes in hybridization at the carbon atom bearing the deuterium labels, for example, a change from sp³ to sp² hybridization during the formation of an enolate intermediate.

Identification of Reactive Intermediates through Deuterium Scrambling and Tracing

Isotopic labeling with deuterium is an invaluable technique for identifying the formation of reactive intermediates. rutgers.edu If a reaction proceeds through an intermediate that can undergo reversible protonation/deuteronation or rearrangement, the position of the deuterium atoms in the recovered starting material or the product can be different from their original location, a phenomenon known as deuterium scrambling. rutgers.eduacs.org

For example, if the reaction of 1-Propanone-2,2-d2,1-phenyl- involves the formation of an enol or enolate intermediate, deuterium scrambling could occur. The presence of a protic solvent could lead to the exchange of deuterium at the α-position with protons from the solvent. libretexts.org Detecting this exchange provides strong evidence for the existence of the proposed intermediate.

Furthermore, deuterium tracing can be used to follow the path of specific atoms throughout a reaction sequence. cdnsciencepub.com In a multi-step synthesis, the location of the deuterium atoms in the final product can confirm or refute a proposed mechanism. For instance, in a cyclization reaction, the final position of the deuterium from 1-Propanone-2,2-d2,1-phenyl- within the cyclic product can reveal the regiochemistry of the ring-forming step. rsc.org

Unraveling Reaction Selectivity and Stereochemistry in Syntheses involving Deuterated Ketones

The use of deuterated ketones like 1-Propanone-2,2-d2,1-phenyl- can also shed light on the factors that control reaction selectivity, including regioselectivity and stereoselectivity. researchgate.netscholaris.ca In reactions where multiple products can be formed, the isotopic label can help to determine the preferred reaction pathway.

In the realm of stereochemistry, understanding how the presence of deuterium influences the formation of stereoisomers is crucial. ethernet.edu.etupertis.ac.id While deuterium itself is not typically considered a source of significant steric bulk, its influence on vibrational frequencies and bond strengths can subtly alter the energy landscape of diastereomeric transition states, potentially leading to changes in stereoselectivity. The enantioselective hydrogenation of related phenyl propanone derivatives, for instance, is a well-studied area where subtle substrate modifications can have a profound impact on the stereochemical outcome. researchgate.net

By carefully designing experiments with 1-Propanone-2,2-d2,1-phenyl- and analyzing the isotopic distribution in the products, chemists can gain a deeper understanding of the intricate interplay of electronic and steric factors that govern the stereochemical course of a reaction.

Computational Chemistry and Quantum Mechanical Modeling of 1 Propanone 2,2 D2,1 Phenyl

Electronic Structure Calculations for Ground and Excited States

First-principles electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. ornl.gov For 1-Propanone-2,2-d2,1-phenyl-, methods like Density Functional Theory (DFT) and ab initio calculations (such as Hartree-Fock and Møller-Plesset perturbation theory) are employed to solve the Schrödinger equation, providing detailed information about its electronic distribution in both the ground and excited states. worldscientific.com

In the ground state, the substitution of two hydrogen atoms with deuterium (B1214612) at the α-position to the carbonyl group has a negligible effect on the electronic structure. This is a direct consequence of the Born-Oppenheimer approximation, which separates nuclear and electronic motion. Since deuterium and hydrogen are isotopes, they possess the same nuclear charge, resulting in an identical potential energy surface for the electrons. Therefore, properties such as the molecular orbital (HOMO-LUMO) energies, electron density distribution, and molecular electrostatic potential (MEP) of 1-Propanone-2,2-d2,1-phenyl- are computationally indistinguishable from those of its non-deuterated counterpart.

However, the situation changes for the excited states, particularly when considering vibronic (vibrational-electronic) coupling. Calculations on the radical cations of similar ketones like acetophenone (B1666503) and propiophenone (B1677668) have shown the existence of low-lying excited electronic states (e.g., D₂, located ~0.88 eV above the ground state D₀ for the propiophenone radical cation). nih.gov While the potential energy surfaces are electronically identical, the vibrational energy levels, which are mass-dependent, differ upon deuteration. This difference in zero-point vibrational energy (ZPVE) between the ground and excited states can lead to small shifts in the observed electronic transition energies (e.g., in UV-Vis or photoelectron spectroscopy) compared to the non-deuterated molecule. Time-dependent DFT (TD-DFT) is a common method for calculating such electronic absorption spectra. worldscientific.com

Table 1: Illustrative Ground State Electronic Properties of Propiophenone (and its 2,2-d2 isotopologue) calculated using DFT (Note: These are representative values based on typical DFT calculations for aromatic ketones.)

| Property | Calculated Value | Method/Basis Set |

| HOMO Energy | -6.5 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | -1.2 eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 5.3 eV | B3LYP/6-311++G(d,p) |

| Dipole Moment | 2.9 D | B3LYP/6-311++G(d,p) |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, Rotational Constants)

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which are essential for molecular characterization.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using the Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT. nih.govrsc.org As chemical shifts are primarily determined by the electronic environment (magnetic shielding) of a nucleus, the predicted ¹³C and aromatic ¹H chemical shifts for 1-Propanone-2,2-d2,1-phenyl- would be virtually identical to those of unlabeled propiophenone. The most significant change is the absence of the ¹H NMR signal for the α-methylene group, which would be replaced by a characteristic, much broader triplet in the ²H (deuterium) NMR spectrum at the same chemical shift. The adjacent methyl group's ¹H signal would simplify from a quartet to a triplet due to the absence of coupling to the α-protons.

Vibrational Frequencies: The calculation of vibrational frequencies is highly sensitive to isotopic substitution. Replacing the lighter hydrogen atoms (mass ≈ 1 amu) with heavier deuterium atoms (mass ≈ 2 amu) at the 2-position significantly lowers the frequencies of vibrational modes involving the motion of these atoms. The most affected modes are the C-D stretching, bending, and rocking vibrations. These changes can be accurately predicted using DFT or ab initio frequency calculations. nih.govresearchgate.net The calculated shifts in vibrational frequencies upon deuteration are crucial for assigning experimental IR and Raman spectra and are a direct probe of the kinetic isotope effect (see Section 6.4).

Table 2: Predicted Spectroscopic Parameter Changes for 1-Propanone-2,2-d2,1-phenyl- vs. Propiophenone (Note: This table illustrates the expected qualitative and quantitative changes based on computational principles.)

| Spectroscopic Parameter | Propiophenone (Calculated) | 1-Propanone-2,2-d2,1-phenyl- (Predicted) | Rationale for Change |

| ¹H NMR: α-CH₂ Shift | ~2.9 ppm (quartet) | Signal Absent | Replacement of ¹H with ²H |

| ¹H NMR: -CH₃ Shift | ~1.2 ppm (triplet) | ~1.2 ppm (singlet/narrow triplet) | Change in coupling partner from -CH₂- to -CD₂- |

| ¹³C NMR: α-C Shift | ~31 ppm | ~31 ppm (with minor isotope shift) | Electronic environment is largely unchanged |

| IR Freq: C-H Stretch (α-CH₂) | ~2980 cm⁻¹ | Not Present | Replacement of C-H with C-D bonds |

| IR Freq: C-D Stretch (α-CD₂) | Not Present | ~2150 cm⁻¹ | Mass effect on vibrational frequency (ν ∝ 1/√μ) |

| Rotational Constant B | ~1050 MHz | ~1010 MHz | Increase in moment of inertia upon deuteration |

Conformer Analysis and Energy Minimization of Deuterated Species

Propiophenone is a flexible molecule due to the rotation around the C(O)-C(α) and C(phenyl)-C(O) single bonds. Computational conformational analysis aims to identify all stable conformers (local minima on the potential energy surface) and determine their relative energies. nih.govsfu.ca The most stable conformer of propiophenone typically has the ethyl group oriented such that one of its hydrogens is eclipsed with the carbonyl oxygen to minimize steric hindrance.

For 1-Propanone-2,2-d2,1-phenyl-, the potential energy surface for conformational changes is identical to that of the unlabeled species. However, the relative energies of the conformers are subtly altered by differences in their zero-point vibrational energies (ZPVE). The ZPVE is lower for C-D bonds than for C-H bonds. This "conformational deuterium isotope effect" can lead to a slight shift in the equilibrium population of conformers. sfu.ca Energy minimization procedures, using methods like DFT, are employed to find the precise geometry and energy of each conformer, including the ZPVE corrections, to predict the most stable structures and their relative abundances. amrita.edu

Transition State Modeling and Reaction Energetics from First Principles

One of the most significant applications of modeling deuterated compounds is in the study of reaction mechanisms and kinetics. The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), a change in the reaction rate. wikipedia.org Modeling this effect from first principles requires locating the transition state (TS) structure for a given reaction and calculating the vibrational frequencies for both the reactant and the TS.

For reactions involving the breaking of a C-H bond at the 2-position of propiophenone (e.g., enolate formation, α-halogenation), substituting with deuterium results in a primary KIE (kH/kD > 1). This is because the C-H stretching vibration, which is lost or significantly altered in the transition state, has a higher zero-point energy than the corresponding C-D stretch. The difference in ZPVE between the reactant and the TS is smaller for the deuterated compound, leading to a higher activation energy and a slower reaction rate. Computational methods like DFT are used to model the full reaction path, including the reactant, transition state, and product. smu.edumit.edu The energy difference, after including ZPVE corrections for both the light and heavy isotopologues, allows for the direct calculation of the KIE. rsc.orgnih.gov

Table 3: Illustrative Computational Data for a Hypothetical Base-Catalyzed Enolization of Propiophenone (Note: Values are representative for a DFT-level calculation of a reaction involving C-H/C-D bond breaking.)

| Parameter | Propiophenone | 1-Propanone-2,2-d2,1-phenyl- |

| Reactant ZPVE | 120.5 kcal/mol | 118.9 kcal/mol |

| Transition State ZPVE | 118.2 kcal/mol | 117.2 kcal/mol |

| Electronic Energy Barrier (ΔE‡) | 15.0 kcal/mol | 15.0 kcal/mol |

| ZPVE-Corrected Barrier (ΔE‡₀) | 12.7 kcal/mol | 13.3 kcal/mol |

| Calculated Primary KIE (kH/kD) at 298 K | - | ~5.5 |

Molecular Dynamics Simulations for Understanding Deuterium Exchange Processes

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules in solution over time, including processes like deuterium exchange. researchgate.net For 1-Propanone-2,2-d2,1-phenyl-, MD simulations could be used to model its behavior in a protic solvent (like H₂O or an alcohol) under acidic or basic conditions, which are known to catalyze hydrogen-deuterium exchange at the α-carbon.

By employing a combined quantum mechanics/molecular mechanics (QM/MM) approach, the reactive part of the system (the ketone and a few solvent molecules) can be treated with a high level of theory, while the rest of the solvent is modeled with a classical force field. nih.govdiva-portal.org Such simulations could track the trajectory of protons/deuterons, model the formation of the enol or enolate intermediate, and calculate the free energy profile for the exchange reaction. This would allow for a dynamic understanding of the factors controlling the rate and equilibrium of the exchange process, complementing the static picture provided by transition state theory.

Applications of 1 Propanone 2,2 D2,1 Phenyl in Advanced Chemical Research

Isotopic Tracing and Fate Determination in Complex Chemical Systems

The presence of deuterium (B1214612) atoms at the C2 position of 1-Propanone-2,2-d2,1-phenyl- makes it an excellent isotopic tracer for elucidating reaction mechanisms and determining the fate of molecules in complex chemical systems. nih.govcerilliant.comresearchgate.net By substituting hydrogen with its heavier isotope, deuterium, researchers can track the movement and transformation of this specific part of the molecule through a reaction sequence. wikidoc.org This technique is particularly useful in distinguishing between different proposed reaction pathways.

For instance, in the study of reaction mechanisms, if a C-H bond at the C2 position is broken in the rate-determining step, a significant kinetic isotope effect (KIE) will be observed when 1-Propanone-2,2-d2,1-phenyl- is used instead of its non-deuterated counterpart, 1-Propanone-1-phenyl-. libretexts.orgepfl.ch This difference in reaction rates provides strong evidence for the involvement of that specific C-H bond in the critical step of the reaction. libretexts.org

Furthermore, isotopic labeling with deuterium allows for the precise tracking of the labeled fragment in the final products of a reaction. wikidoc.org Techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can readily distinguish between deuterated and non-deuterated molecules, providing a clear picture of how the original molecule was transformed. wikidoc.orguobasrah.edu.iq This is invaluable for understanding complex rearrangements and fragmentation patterns.

Development of Stable Isotope Labeled Internal Standards for Quantitative Analytical Methodologies

1-Propanone-2,2-d2,1-phenyl- is frequently employed as a stable isotope-labeled internal standard (SIL-IS) in quantitative analytical methods, particularly those utilizing mass spectrometry (MS). cerilliant.comresearchgate.netnih.govresearchgate.netwiley.com An internal standard is a compound of known concentration that is added to an unknown sample to aid in the quantification of a specific analyte. scioninstruments.com

The ideal internal standard has chemical and physical properties that are very similar to the analyte of interest. researchgate.net Because the deuterium labeling in 1-Propanone-2,2-d2,1-phenyl- results in a molecule with nearly identical chemical properties to the unlabeled 1-Propanone-1-phenyl-, it serves as an excellent internal standard for the quantification of the latter. nih.govresearchgate.net Both compounds will behave similarly during sample preparation, extraction, and chromatographic separation, minimizing variations that could lead to inaccurate results. cerilliant.comscioninstruments.com

However, due to the mass difference imparted by the deuterium atoms, the two compounds can be easily distinguished by a mass spectrometer. scioninstruments.com This allows for the precise and accurate quantification of 1-Propanone-1-phenyl- in a sample by comparing its MS signal intensity to that of the known amount of added 1-Propanone-2,2-d2,1-phenyl-. This method corrects for sample loss during preparation and variations in instrument response. nih.govscioninstruments.com

Table 1: Comparison of Properties for Internal Standard Application

| Property | 1-Propanone-1-phenyl- (Analyte) | 1-Propanone-2,2-d2,1-phenyl- (Internal Standard) | Significance for MS Analysis |

| Molecular Formula | C₉H₁₀O | C₉H₈D₂O | Different mass-to-charge ratio for MS detection. |

| Molecular Weight | 134.18 g/mol epa.gov | ~136.2 g/mol | Allows for clear differentiation in the mass spectrum. |

| Chemical Reactivity | Identical | Identical | Ensures similar behavior during sample processing. |

| Chromatographic Retention Time | Very similar | Very similar | Co-elution simplifies data analysis. |

Fine-Tuning Reaction Selectivity and Yield in Stereoselective Organic Synthesis

The use of deuterated compounds like 1-Propanone-2,2-d2,1-phenyl- can influence the selectivity and yield of stereoselective organic reactions. cerilliant.comwiley.com This is primarily due to the kinetic isotope effect (KIE), where the breaking of a C-D bond is slower than the breaking of a C-H bond. libretexts.org

In reactions where a C-H bond at the α-position to the carbonyl group is involved in the formation of a new stereocenter, the presence of deuterium can alter the reaction pathway or the rate of competing reactions. For example, in an enolization step, the removal of a deuteron (B1233211) from the C2 position of 1-Propanone-2,2-d2,1-phenyl- will be slower than the removal of a proton from the same position in 1-Propanone-1-phenyl-.

Elucidation of Biosynthetic Pathways of Natural Products Utilizing Deuterium Labeling

Deuterium labeling, using compounds such as 1-Propanone-2,2-d2,1-phenyl- as a precursor or a building block, is a powerful technique for elucidating the biosynthetic pathways of natural products. cerilliant.comwiley.com By feeding a deuterated substrate to an organism, researchers can trace the incorporation of the deuterium label into the final natural product. nih.gov

The analysis of the labeling pattern in the isolated natural product, typically by mass spectrometry or NMR spectroscopy, reveals how the precursor molecule was assembled and modified by the organism's enzymes. nih.gov This information is crucial for understanding the sequence of enzymatic reactions that constitute the biosynthetic pathway.

For instance, if a natural product is hypothesized to be derived from a precursor similar in structure to 1-Propanone-1-phenyl-, feeding the organism with 1-Propanone-2,2-d2,1-phenyl- and observing the location of the deuterium atoms in the final product can confirm or refute the proposed pathway. This method provides direct evidence of the metabolic fate of the labeled precursor. nih.gov

Isotopic Profiling and Source Attribution in Chemical Investigations

The isotopic composition of a chemical compound can provide a unique signature that can be used for source attribution in chemical investigations, a field known as chemical forensics. researchgate.net While this application is more established for stable isotopes of elements like carbon, nitrogen, and oxygen, the principles can be extended to deuterium-labeled compounds in specific contexts. nih.govresearchgate.net

In a controlled scenario, if different synthetic routes to a particular compound result in different patterns or levels of deuterium incorporation, then the isotopic profile of an unknown sample can be compared to reference samples from known sources. For example, if one synthetic method for a derivative of 1-Propanone-1-phenyl- involves a step where deuterium from a solvent like D₂O could be incorporated at the C2 position, while another method does not, the presence and extent of deuteration at this position could help distinguish between the two sources.

This type of analysis relies on sensitive analytical techniques like isotope ratio mass spectrometry (IRMS) or high-resolution mass spectrometry to precisely measure the isotopic ratios. nih.govresearchgate.net

Future Prospects and Emerging Research Frontiers for Deuterated Ketones

Novel Synthetic Methodologies for Precise Deuterium (B1214612) Placement and High Isotopic Enrichment

The development of synthetic methods that allow for the precise placement of deuterium atoms with high isotopic enrichment is paramount for harnessing the full potential of deuterated compounds. Traditional methods often require harsh conditions or lack selectivity. However, a new wave of methodologies is addressing these challenges, promising more efficient and controlled access to specifically labeled ketones like 1-Propanone-2,2-d2,1-phenyl-.

One of the most promising areas is the use of organocatalysis for the α-deuteration of ketones. These methods often utilize readily available and inexpensive organic molecules as catalysts and heavy water (D₂O) as the deuterium source. For instance, an organocatalyzed deuteration process for α-C-H bonds in ketones has been shown to achieve excellent deuterium incorporation (90%–97%) under mild reaction conditions chemrxiv.org. This approach is not only efficient but also applicable to a diverse range of ketones, including bioactive molecules chemrxiv.org.

Flow chemistry is another emerging technology that offers significant advantages for the synthesis of deuterated compounds. Continuous flow reactors provide superior control over reaction parameters such as temperature and time, which can lead to improved selectivity and reduced decomposition of sensitive functional groups orgsyn.org. This method is particularly promising for scaling up the production of deuterated aromatic compounds, potentially lowering their cost and increasing their availability zeochem.com. Flow systems can be combined with microwave irradiation to further enhance reaction efficiency, allowing for rapid heating and cooling cycles that are difficult to achieve in traditional batch reactors zeochem.com.

Furthermore, deconstructive deuteration represents a novel strategy for site-specific deuterium incorporation. This approach utilizes a traceless activating group, such as a methylketone, to direct the deuteration to a specific alkyl position. A copper-catalyzed deacylative deuteration has been developed that allows for mono-, di-, and tri-deuteration at specific sites with high control over the degree of deuterium incorporation researchgate.net. This redox-neutral reaction uses D₂O as the deuterium source and demonstrates broad functional group tolerance researchgate.net.

Finally, photodriven methods are gaining traction for site-selective deuteration. A photo-driven, thiol-free phosphine/D₂O-mediated method has been developed for the reductive deuteration of pyridyl ketones, achieving high deuterium incorporation rates rsc.org. These light-driven methodologies offer mild reaction conditions and novel pathways for deuterium incorporation.

| Methodology | Key Features | Deuterium Source | Typical Enrichment |

| Organocatalysis | Mild conditions, metal-free, broad substrate scope. | D₂O | 90–97% chemrxiv.org |

| Flow Chemistry | Scalable, precise control over reaction parameters, improved efficiency. | D₂O | High (process dependent) orgsyn.orgzeochem.com |

| Deconstructive Deuteration | Site-specific, degree-controlled, traceless activating group. | D₂O | High (up to 1.99D for di-deuteration) researchgate.net |

| Photodriven Deuteration | Mild conditions, light-mediated, high selectivity. | D₂O | High rsc.org |

Advanced Spectroscopic Techniques for In-Situ Deuterium Monitoring and Real-Time Reaction Analysis

To optimize and understand the novel synthetic methodologies for deuteration, advanced spectroscopic techniques for in-situ monitoring and real-time analysis are crucial. These techniques provide invaluable insights into reaction kinetics, mechanisms, and the extent of deuterium incorporation as the reaction progresses.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for analyzing deuterated compounds. ¹H NMR is particularly useful for monitoring the progress of H/D exchange reactions. The rate of deuterium incorporation can be determined by measuring the decrease in the integral intensities of the corresponding proton signals over time acs.org. For more detailed analysis, ¹³C NMR can also be employed, as the different spin values of hydrogen and deuterium lead to distinct splitting patterns rsc.org. Relaxation dispersion NMR spectroscopy has been used to characterize the dynamics of hydrogen-deuterium exchange reactions at equilibrium, providing detailed kinetic and thermodynamic information researchgate.net.

Mass spectrometry (MS) , especially tandem mass spectrometry (MS/MS), offers a highly sensitive method for real-time analysis of deuteration reactions. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) can monitor the progressive increase in mass as hydrogen atoms are replaced by deuterium, providing kinetic information about the exchange process rsc.org. A rapid MS/MS method has been developed to assess the deuterium kinetic isotope effect by incubating a 1:1 ratio of the deuterated and non-deuterated compounds in the same metabolic assay and monitoring their relative consumption rates symeres.com. This approach allows for a quick evaluation of the impact of deuteration on metabolic stability without the need for chromatographic separation symeres.com.

The development of specialized techniques like supercharged electrospray ionization tandem mass spectrometry allows for real-time kinetic data measurements of H/D exchange under physiological conditions with high spatial resolution researchgate.net. These advanced MS techniques are powerful tools for understanding the dynamics of deuteration in complex systems.

| Technique | Information Obtained | Advantages |

| NMR Spectroscopy | Rate of deuterium incorporation, site-specificity, reaction kinetics, thermodynamics. | Provides detailed structural and dynamic information. acs.orgrsc.orgresearchgate.net |

| Mass Spectrometry (MS/MS) | Extent of deuteration, relative consumption rates, kinetic isotope effect. | High sensitivity, suitable for complex mixtures, rapid analysis. rsc.orgsymeres.com |

| Supercharged ESI-MS/MS | Real-time H/D exchange kinetics, high spatial resolution. | Enables measurements under physiological conditions. researchgate.net |

Synergistic Integration of Experimental and Computational Approaches for Mechanistic Discovery

The elucidation of complex reaction mechanisms, such as those involved in the catalytic deuteration of ketones, is greatly enhanced by the synergistic integration of experimental and computational methods. This powerful combination allows researchers to build and validate detailed models of reaction pathways, transition states, and the factors controlling selectivity and efficiency.

Experimental studies provide crucial macroscopic data, such as reaction rates, kinetic isotope effects (KIEs), and product distributions. For instance, the KIE for the hydrogenation of acetophenone (B1666503) has been experimentally measured to be 2.0 (±0.1) when using H₂ versus D₂ gas zeochem.com. This value provides a benchmark for theoretical models. Kinetic and mechanistic studies of deuterium exchange in the keto-enol tautomerism of β-dicarbonyl compounds can be monitored by NMR spectroscopy, providing real-world data on the reaction progress chemrxiv.org.

Computational chemistry , particularly Density Functional Theory (DFT), offers a molecular-level understanding that is often inaccessible through experiments alone. DFT calculations can be used to map out the potential energy surface of a reaction, identify intermediates and transition states, and predict KIEs. In the case of the aforementioned acetophenone hydrogenation, DFT calculations predicted a KIE of 2.1, which is in excellent agreement with the experimental value, thus supporting the proposed reaction mechanism zeochem.com. Such computational studies can also explain the origins of selectivity in catalytic reactions. By modeling different possible pathways, researchers can determine which one is energetically favored and why. This synergy is crucial for the rational design of new and improved catalysts.

The combination of these approaches provides a more complete picture of the reaction mechanism. Experimental data validates the computational models, while computational insights can explain experimental observations and guide future experiments. This iterative process of experiment and computation accelerates mechanistic discovery and the development of more efficient deuteration methods.

Exploration of New Catalytic Systems for Efficient Deuteration

The development of novel and more efficient catalytic systems is a key frontier in the field of deuterated ketones. While traditional acid-, base-, and transition-metal-catalyzed methods are well-established, they often suffer from limitations such as harsh reaction conditions, low selectivity, and the use of expensive or toxic metals. Consequently, there is a strong drive to explore new catalytic paradigms.

Metal-free catalysis has emerged as a particularly attractive area of research. One such approach involves the use of frustrated Lewis pairs (FLPs) . For example, B(C₆F₅)₃ has been shown to be an effective catalyst for the α-deuteration of a wide range of bioactive carbonyl compounds using D₂O as the deuterium source zeochem.comnih.gov. The Lewis acidic borane activates the carbonyl group, facilitating deprotonation by D₂O to form a boron-enolate, which is then deuterated zeochem.com. Another innovative metal-free approach is superacid catalysis . A pre-catalyst such as [Ph₃C]⁺[B(C₆F₅)₄]⁻ can be used to generate a superacidic species in situ, which efficiently catalyzes the α-deuteration of ketones with high deuterium incorporation (up to 99%) and excellent functional group compatibility rsc.orgnih.gov.

Photocatalysis offers a green and sustainable approach to deuteration. Noble metal-free systems, such as defective ultrathin ZnIn₂S₄, have been developed for the photoreductive deuteration of carbonyls using D₂O chemrxiv.org. Visible-light-driven methods provide mild reaction conditions and represent a growing area of interest for selective deuteration orgsyn.org.

Electrocatalysis is another promising frontier, offering a way to drive deuteration reactions using electricity, a clean energy source. Electrochemical methods can enable the deoxygenative deuteration of aldehydes and ketones, and all-solid electrolyzers are being developed for the selective deuteration of unsaturated bonds using D₂O clearsynth.comresearchgate.net.

Finally, simple organocatalysts like pyrrolidine have been shown to be effective for the H/D exchange of carbonyl compounds, offering a cost-effective and straightforward method for deuteration with high deuterium incorporation symeres.com.

| Catalytic System | Example Catalyst | Key Advantages |

| Frustrated Lewis Pairs | B(C₆F₅)₃ | Metal-free, mild conditions, high efficiency. zeochem.comnih.gov |

| Superacid Catalysis | [Ph₃C]⁺[B(C₆F₅)₄]⁻ | Metal-free, high deuteration efficiency, broad scope. rsc.orgnih.gov |

| Photocatalysis | ZnIn₂S₄ | Noble metal-free, uses visible light, sustainable. chemrxiv.orgorgsyn.org |

| Electrocatalysis | Pd/NC LDC | Uses electricity, potential for high selectivity. clearsynth.comresearchgate.net |

| Organocatalysis | Pyrrolidine | Simple, cost-effective, metal-free. symeres.com |

Expanding Applications in Green Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, and the synthesis of deuterated compounds is no exception. The future of deuterated ketone synthesis lies in the development of more sustainable and environmentally benign methodologies.

A key aspect of green deuteration is the use of D₂O (heavy water) as the deuterium source. D₂O is abundant, non-toxic, and atom-economical, making it an ideal "green" reagent compared to expensive and often hazardous deuterated gases or metal deuterides researchgate.net. Many of the emerging catalytic systems, including organocatalysis, photocatalysis, and biocatalysis, are being designed to be compatible with D₂O.

The development of environmentally benign catalytic systems is another crucial element. The Pd/C-Al-D₂O system, for example, facilitates selective H-D exchange where deuterium gas is generated in situ from the reaction of aluminum with D₂O nih.govnih.gov. This method avoids the handling of flammable D₂ gas and is considered an environmentally friendly alternative to many existing procedures nih.govnih.gov. The move towards metal-free catalysis, as seen with FLPs and superacids, also aligns with green chemistry principles by avoiding the use of potentially toxic and expensive transition metals zeochem.comrsc.orgrsc.orgnih.gov.

Biocatalysis represents a particularly exciting frontier for the sustainable synthesis of deuterated compounds. Enzymes operate under mild conditions in aqueous environments and can exhibit exceptional chemo-, regio-, and stereoselectivity. Recently, a biocatalytic deuteration strategy has been developed that uses enzymes to achieve asymmetric reductive deuteration of ketones and alkenes, requiring only D₂O and H₂ gas chemrxiv.org. The use of enzymes, such as those that are PLP-dependent, can be repurposed to install deuterium atoms site-selectively into molecules like amino acids under mild and sustainable conditions nih.gov. As our understanding of enzymes and our ability to engineer them grows, biocatalysis is poised to become a powerful tool in the green synthesis of deuterated ketones and other valuable molecules.

The convergence of these approaches—utilizing D₂O, developing benign catalysts, and harnessing the power of biocatalysis—will pave the way for a more sustainable future for the synthesis and application of deuterated compounds.

Q & A

Basic Research Questions